N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide is an organic compound with a complex structure encompassing both furo[2,3-c]pyridine and benzofuran moieties
Preparation Methods
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step synthetic route:
Formation of Furo[2,3-c]pyridine: : Starting with appropriate pyridine and furan derivatives, cyclization reactions under controlled conditions yield the 7-oxofuro[2,3-c]pyridine scaffold.
Attachment of Ethyl Linker: : Using alkylation reactions, an ethyl group is introduced onto the furo[2,3-c]pyridine framework.
Synthesis of Benzofuran Carboxamide: : Benzofuran-2-carboxylic acid is transformed into its corresponding amide through amidation reactions.
Final Assembly: : The furo[2,3-c]pyridine and benzofuran-2-carboxamide units are connected via the ethyl linker, typically employing coupling reagents under optimized conditions.
Industrial production methods would require scalable and cost-effective approaches, possibly utilizing high-throughput synthesis and robust reaction conditions.
Chemical Reactions Analysis
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting both the furo[2,3-c]pyridine and benzofuran portions.
Reduction: : Reduction reactions may be performed using reagents such as lithium aluminum hydride, affecting carbonyl groups within the compound.
Substitution: : Electrophilic or nucleophilic substitution reactions can be carried out, particularly on the benzofuran ring, using reagents like bromine or alkyl halides.
Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Common products of these reactions include various oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide has numerous applications in scientific research:
Chemistry: : As a complex organic molecule, it serves as a valuable intermediate in organic synthesis, enabling the study of reaction mechanisms and the development of new synthetic methods.
Biology: : This compound may exhibit biological activity, making it a potential lead compound in drug discovery and development.
Medicine: : Potential pharmaceutical applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, pending further research and clinical trials.
Industry: : Its unique chemical structure could be leveraged in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects depends on its specific biological targets and pathways. For instance, in a hypothetical anticancer application, it may inhibit a key enzyme involved in cell proliferation or interfere with signaling pathways critical for tumor growth. Detailed studies would be required to elucidate these mechanisms at the molecular level.
Comparison with Similar Compounds
Comparing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide with similar compounds:
N-(2-(7-oxoquinoline-6(7H)-yl)ethyl)benzofuran-2-carboxamide: : This compound contains a quinoline moiety instead of the furo[2,3-c]pyridine, potentially affecting its chemical reactivity and biological activity.
N-(2-(7-oxothieno[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide: : Substitution of the furan ring with a thiophene ring in the furo[2,3-c]pyridine structure may lead to differences in electronic properties and reactivity.
N-(2-(7-oxobenzofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide: : Incorporation of an additional benzene ring into the furo[2,3-c]pyridine framework can significantly alter the compound's physicochemical properties and biological interactions.
The unique combination of the furo[2,3-c]pyridine and benzofuran units in this compound imparts distinct chemical and biological properties, setting it apart from its analogs.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(15-11-13-3-1-2-4-14(13)24-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10-11H,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKZLBFOXZSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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